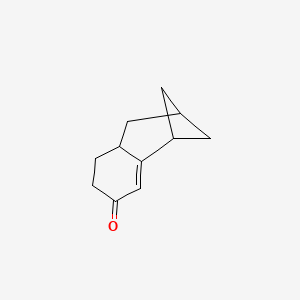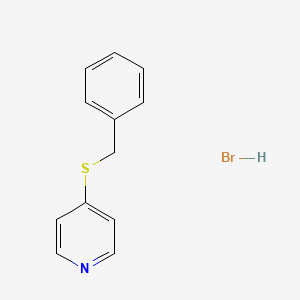
4-Benzylsulfanylpyridine;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzylsulfanylpyridine;hydrobromide is a chemical compound with the molecular formula C12H12BrNS It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylsulfanylpyridine;hydrobromide typically involves the reaction of 4-bromomethylpyridine with benzyl mercaptan. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-Benzylsulfanylpyridine;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
4-Benzylsulfanylpyridine;hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-Benzylsulfanylpyridine;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
4-Benzylsulfanylpyridine-2-carbohydrazide: Known for its antimycobacterial activity.
4-(Bromomethyl)pyridine hydrobromide: Used in similar synthetic applications.
Uniqueness
4-Benzylsulfanylpyridine;hydrobromide stands out due to its unique combination of a benzylsulfanyl group and a pyridine ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
77148-93-7 |
|---|---|
分子式 |
C12H12BrNS |
分子量 |
282.20 g/mol |
IUPAC 名称 |
4-benzylsulfanylpyridine;hydrobromide |
InChI |
InChI=1S/C12H11NS.BrH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-9H,10H2;1H |
InChI 键 |
FPIDQZBFUCUCET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC2=CC=NC=C2.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



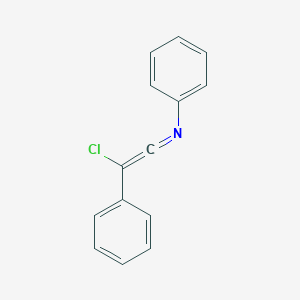
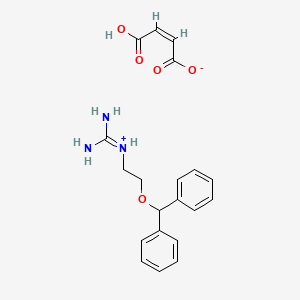
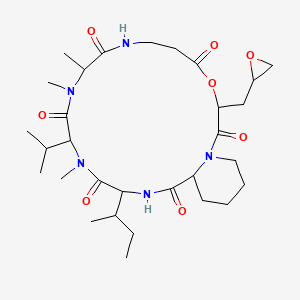
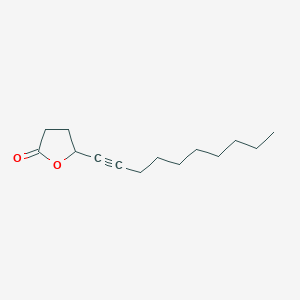
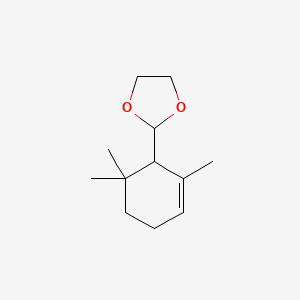
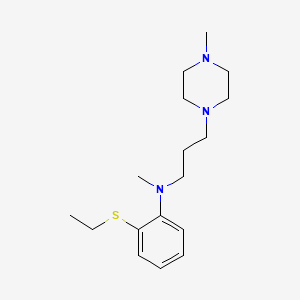
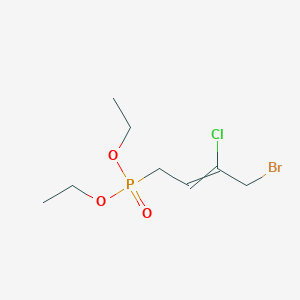
![[(6R)-2-[4-[bis(2-chloroethyl)amino]phenyl]-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate](/img/structure/B14438187.png)
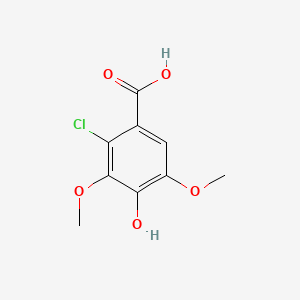
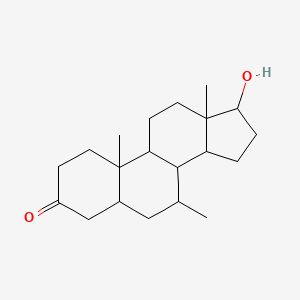
![2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B14438211.png)

